6-(3,5-dimethylpyrazol-1-yl)-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene 6-(3,5-dimethylpyrazol-1-yl)-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
Brand Name: Vulcanchem
CAS No.: 1001608-88-3
VCID: VC4828653
InChI: InChI=1S/C19H22N6/c1-6-7-15-10-16(24-14(5)9-13(4)22-24)25-19(21-15)17-11(2)8-12(3)20-18(17)23-25/h8-10H,6-7H2,1-5H3
SMILES: CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)N4C(=CC(=N4)C)C)C)C
Molecular Formula: C19H22N6
Molecular Weight: 334.427

6-(3,5-dimethylpyrazol-1-yl)-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene

CAS No.: 1001608-88-3

Cat. No.: VC4828653

Molecular Formula: C19H22N6

Molecular Weight: 334.427

* For research use only. Not for human or veterinary use.

6-(3,5-dimethylpyrazol-1-yl)-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene - 1001608-88-3

Specification

CAS No. 1001608-88-3
Molecular Formula C19H22N6
Molecular Weight 334.427
IUPAC Name 6-(3,5-dimethylpyrazol-1-yl)-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
Standard InChI InChI=1S/C19H22N6/c1-6-7-15-10-16(24-14(5)9-13(4)22-24)25-19(21-15)17-11(2)8-12(3)20-18(17)23-25/h8-10H,6-7H2,1-5H3
Standard InChI Key WXTBOZMKVHSYNO-UHFFFAOYSA-N
SMILES CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)N4C(=CC(=N4)C)C)C)C

Introduction

The compound 6-(3,5-dimethylpyrazol-1-yl)-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene is a complex organic molecule that combines elements of pyrazole and tetrazatricyclo structures. This compound is not directly referenced in the provided search results, but its components and similar structures suggest potential applications in medicinal chemistry and material science due to their unique properties.

Synthesis and Characterization

The synthesis of such complex molecules typically involves multi-step reactions with careful control of conditions like temperature and pH. Techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are crucial for monitoring reaction progress and characterizing the final product.

Potential Applications

Compounds with similar structures have shown promise in various fields:

  • Medicinal Chemistry: They can act as potential inhibitors or modulators of biological pathways, similar to how other complex organic molecules are studied for their anti-inflammatory or enzymatic inhibition properties .

  • Material Science: The unique structural properties may offer applications in materials with specific optical or electrical properties.

Research Findings and Data

While specific data on 6-(3,5-dimethylpyrazol-1-yl)-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene is not available, related compounds provide insights into potential research directions:

Compound ComponentProperties/FeaturesPotential Applications
PyrazoleBiological activity, stabilityPharmaceuticals, agrochemicals
TetrazatricycloComplex structure, potential stabilityMedicinal chemistry, materials science
Propyl GroupAliphatic chain, solubility modifierEnhance bioavailability or solubility

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator